molecular formula C12H11NOS B6366887 2-Hydroxy-3-(4-methylthiophenyl)pyridine, 95% CAS No. 1261993-83-2

2-Hydroxy-3-(4-methylthiophenyl)pyridine, 95%

Cat. No. B6366887
CAS RN: 1261993-83-2
M. Wt: 217.29 g/mol
InChI Key: YOHTVAILLCALOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-3-(4-methylthiophenyl)pyridine, also known as 2-HMP, is an organic compound with a molecular formula of C9H9NOS. It is a heterocyclic compound with a five-member ring containing three nitrogen atoms and two sulfur atoms. 2-HMP has been used in a variety of scientific research applications, including drug synthesis and nanomaterial synthesis.

Scientific Research Applications

2-Hydroxy-3-(4-methylthiophenyl)pyridine, 95% has been used in a variety of scientific research applications, including drug synthesis and nanomaterial synthesis. In drug synthesis, 2-Hydroxy-3-(4-methylthiophenyl)pyridine, 95% has been used as a starting material in the synthesis of various compounds, including dihydropyrimidine derivatives and thiazole derivatives. In nanomaterial synthesis, 2-Hydroxy-3-(4-methylthiophenyl)pyridine, 95% has been used as a precursor for the synthesis of nanomaterials such as carbon nanotubes and graphene.

Mechanism of Action

2-Hydroxy-3-(4-methylthiophenyl)pyridine, 95% has been found to act as a proton donor in a variety of reactions. In particular, it has been found to act as a proton donor in the synthesis of dihydropyrimidine derivatives and thiazole derivatives. In addition, 2-Hydroxy-3-(4-methylthiophenyl)pyridine, 95% has been found to act as a hydrogen bond donor in the synthesis of nanomaterials such as carbon nanotubes and graphene.
Biochemical and Physiological Effects
2-Hydroxy-3-(4-methylthiophenyl)pyridine, 95% has been found to have a variety of biochemical and physiological effects, including anti-inflammatory, antiviral, and antifungal activities. In addition, 2-Hydroxy-3-(4-methylthiophenyl)pyridine, 95% has been found to have antioxidant, anticancer, and neuroprotective activities.

Advantages and Limitations for Lab Experiments

2-Hydroxy-3-(4-methylthiophenyl)pyridine, 95% has several advantages for use in lab experiments. It is relatively easy to synthesize, has a wide range of biological activities, and can be used as a starting material for the synthesis of a variety of compounds. However, 2-Hydroxy-3-(4-methylthiophenyl)pyridine, 95% is a hazardous compound and should be handled with care. It is also volatile and should be stored in a cool, dry place.

Future Directions

There are several potential future directions for research involving 2-Hydroxy-3-(4-methylthiophenyl)pyridine, 95%. These include further exploration of its proton donor and hydrogen bond donor activities, investigation of its potential as an anticancer agent, and further exploration of its potential applications in nanomaterial synthesis. Additionally, further research could be conducted to explore the mechanisms of action of 2-Hydroxy-3-(4-methylthiophenyl)pyridine, 95% and its effects on various biochemical and physiological processes.

Synthesis Methods

2-Hydroxy-3-(4-methylthiophenyl)pyridine, 95% is synthesized through a three-step process, beginning with the reaction of 4-methylthiophenol with anhydrous hydrazine hydrate in a solvent. This reaction yields 4-methylthiophenyl hydrazine, which is then reacted with ethyl chloroacetate in the presence of a base to produce 2-hydroxy-3-(4-methylthiophenyl)pyridine. The final step is the purification and crystallization of the compound.

properties

IUPAC Name

3-(4-methylsulfanylphenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-15-10-6-4-9(5-7-10)11-3-2-8-13-12(11)14/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHTVAILLCALOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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